N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as F-18 labeled fluciclovine, which is a radiopharmaceutical used in positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide involves the uptake of the compound by cancer cells, which have a high demand for amino acids. This compound is taken up by cancer cells via the amino acid transporters, where it undergoes phosphorylation by the enzyme amino acid kinase. The phosphorylated compound is then trapped within the cancer cells, allowing for PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly excreted from the body, which reduces the risk of radiation exposure. However, the compound may cause allergic reactions in some patients.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide in lab experiments include its high specificity for cancer cells, its ability to detect cancer recurrence, and its minimal impact on the body. However, the limitations of using this compound include its high cost, the need for specialized equipment for PET imaging, and the limited availability of the compound.
Future Directions
For research on N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide include its potential applications in the diagnosis and treatment of other cancers, such as breast cancer, lung cancer, and brain tumors. Further research is also needed to optimize the synthesis method of the compound, reduce its cost, and improve its availability. Additionally, the development of new amino acid-based radiopharmaceuticals with improved specificity and sensitivity for cancer cells is an area of active research.
Synthesis Methods
The synthesis of N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide involves the reaction of 2-(2-aminoethyl)propan-1-ol with 2-(2-fluorobenzyl)-3-oxo-2-piperazineacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide has been extensively used as a radiopharmaceutical in PET imaging for the detection of prostate cancer. PET imaging using F-18 labeled fluciclovine has shown promising results in the detection of prostate cancer recurrence, especially in patients with biochemical recurrence after initial treatment. This compound has also been investigated for its potential applications in the diagnosis and treatment of other cancers, such as breast cancer, lung cancer, and brain tumors.
properties
IUPAC Name |
N-[2-[[2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c1-2-16(24)20-7-8-21-17(25)11-15-18(26)22-9-10-23(15)12-13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQPBVYXCMIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.